4-Ethynyl-2-methylthiazole

Beschreibung

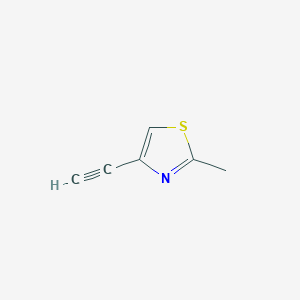

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethynyl-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NS/c1-3-6-4-8-5(2)7-6/h1,4H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWOKPLZXCNQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469559 | |

| Record name | 4-Ethynyl-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107263-89-8 | |

| Record name | 4-Ethynyl-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethynyl-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Ethynyl-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-2-methylthiazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, linear ethynyl group provides a valuable handle for the construction of complex molecular architectures through various chemical transformations, most notably carbon-carbon bond-forming reactions. The thiazole ring, a common motif in numerous biologically active compounds, imparts favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the primary synthetic routes to this compound, details its physicochemical properties, and explores its potential applications in drug discovery and development.

Introduction

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding, act as a bioisostere for other functional groups, and its relative metabolic stability make it an attractive component in the design of novel therapeutic agents. The incorporation of an ethynyl group at the 4-position of the 2-methylthiazole core introduces a versatile functional group that can participate in a variety of coupling reactions, such as the Sonogashira coupling, click chemistry, and Glaser coupling. This allows for the facile introduction of molecular diversity and the construction of larger, more complex structures. Consequently, this compound serves as a valuable intermediate for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and neurodegenerative disorders.[2][3]

Synthesis of this compound

Two principal synthetic strategies have emerged for the preparation of this compound: the Sonogashira coupling of a 4-halothiazole precursor and the Corey-Fuchs reaction of a 4-formylthiazole derivative. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Method 1: Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] In the context of this compound synthesis, this typically involves the reaction of 4-bromo-2-methylthiazole with a protected or unprotected acetylene source.

Reaction Scheme:

Figure 1: General scheme for the Sonogashira coupling route.

Rationale for Experimental Choices:

-

Starting Material: 4-Bromo-2-methylthiazole is a common and commercially available starting material.

-

Acetylene Source: Ethynyltrimethylsilane is often preferred over acetylene gas due to its ease of handling and the protective nature of the trimethylsilyl (TMS) group, which prevents self-coupling of the alkyne.[4]

-

Catalyst System: A combination of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI), is standard for Sonogashira couplings.[4]

-

Base and Solvent: An amine base, such as triethylamine (Et₃N), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate. Anhydrous solvents like tetrahydrofuran (THF) or toluene are commonly employed.[4]

-

Deprotection: The TMS group is readily removed under mild basic conditions, such as treatment with potassium carbonate in methanol, to yield the terminal alkyne.

Detailed Experimental Protocol (Representative): [4]

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-methylthiazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran.

-

To the stirred solution, add ethynyltrimethylsilane (1.2 eq) dropwise.

-

Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature until deprotection is complete (monitored by TLC).

-

Remove the methanol under reduced pressure and partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Method 2: Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a two-step method for the conversion of an aldehyde to a terminal alkyne.[5][6] This approach utilizes 2-methylthiazole-4-carboxaldehyde as the starting material.

Reaction Scheme:

Figure 2: General scheme for the Corey-Fuchs reaction route.

Rationale for Experimental Choices:

-

Starting Material: 2-Methylthiazole-4-carboxaldehyde can be prepared from the corresponding carboxylic acid or alcohol.

-

Step 1: Dibromo-olefination: The aldehyde is treated with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to form the corresponding 1,1-dibromoalkene.[5] This reaction proceeds via a phosphorus ylide intermediate.

-

Step 2: Elimination and Rearrangement: Treatment of the dibromoalkene with a strong base, typically n-butyllithium (n-BuLi), at low temperature induces an elimination reaction followed by a Fritsch-Buttenberg-Wiechell rearrangement to furnish the terminal alkyne.[6]

Detailed Experimental Protocol (Representative): [5][7][8]

Step 1: Synthesis of 4-(2,2-Dibromovinyl)-2-methylthiazole

-

To a solution of triphenylphosphine (4.0 eq) in dry dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portionwise.

-

Stir the resulting dark red mixture at 0 °C for 30 minutes.

-

Add a solution of 2-methylthiazole-4-carboxaldehyde (1.0 eq) in dry dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(2,2-dibromovinyl)-2-methylthiazole.

Step 2: Synthesis of this compound

-

Dissolve 4-(2,2-dibromovinyl)-2-methylthiazole (1.0 eq) in anhydrous tetrahydrofuran and cool the solution to -78 °C under an inert atmosphere.

-

Add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.[9]

| Property | Value |

| Molecular Formula | C₆H₅NS |

| Molecular Weight | 123.18 g/mol |

| Appearance | Not reported, likely a solid or oil |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Solubility | Soluble in common organic solvents |

| CAS Number | 107263-89-8 |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 500 MHz):

-

δ ~7.2-7.4 ppm (s, 1H, thiazole C5-H)

-

δ ~3.2-3.4 ppm (s, 1H, ethynyl C-H)

-

δ ~2.7 ppm (s, 3H, methyl C-H)

-

-

¹³C NMR (CDCl₃, 125 MHz):

-

δ ~165 ppm (thiazole C2)

-

δ ~145 ppm (thiazole C4)

-

δ ~115 ppm (thiazole C5)

-

δ ~80 ppm (ethynyl quaternary C)

-

δ ~75 ppm (ethynyl CH)

-

δ ~19 ppm (methyl C)

-

-

IR (KBr, cm⁻¹):

-

~3300 (≡C-H stretch)

-

~2100 (C≡C stretch)

-

~1500-1600 (thiazole ring stretches)

-

-

Mass Spectrometry (EI):

-

m/z 123 (M⁺)

-

Applications in Drug Discovery and Materials Science

The this compound scaffold is a valuable building block in the synthesis of compounds with potential therapeutic applications. The thiazole ring is a key component of numerous drugs, and the ethynyl group provides a versatile handle for further functionalization.[3][12][13]

Potential Therapeutic Areas:

-

Anticancer Agents: The thiazole moiety is found in several anticancer drugs. The ethynyl group can be used to append other pharmacophores or to participate in click chemistry reactions to generate novel conjugates.[13]

-

Antimicrobial Agents: Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity.[12] The ethynyl group can be modified to enhance potency and modulate pharmacokinetic properties.

-

Kinase Inhibitors: The thiazole ring can act as a hinge-binding motif in many kinase inhibitors. The ethynyl group allows for the exploration of the solvent-exposed region of the ATP-binding pocket.[13]

Materials Science:

The rigid, linear structure of the ethynyl group makes this compound a candidate for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiazole unit can influence the electronic properties and intermolecular packing of the resulting materials.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules. The Sonogashira coupling and Corey-Fuchs reaction represent two reliable and efficient methods for its preparation. Its unique combination of a biologically relevant thiazole core and a synthetically tractable ethynyl group makes it a highly attractive scaffold for the development of new therapeutics and functional organic materials. Further exploration of the reactivity of this compound and the biological activity of its derivatives is warranted and holds significant promise for future advancements in science and medicine.

References

-

13C NMR (CDCl3, 125 MHz) δ 14.3, 6 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Corey–Fuchs reaction - Grokipedia. (n.d.). Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Corey–Fuchs reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

4-Bromo-2-methylthiazole (8) as a reacting partner in Sonogashira coupling en route to MTEP (3). - ResearchGate. (n.d.). Retrieved from [Link]

-

Developments of Corey-Fuchs Reaction in Organic and Total Synthesis of Natural Products - ResearchGate. (n.d.). Retrieved from [Link]

- CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents. (n.d.).

-

Corey-Fuchs Reaction - SynArchive. (n.d.). Retrieved from [Link]

-

Design and Synthesis of Neuroprotective Methylthiazoles and Modification as NO-Chimeras for Neurodegenerative Therapy - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC - NIH. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis and Biological Evaluation of Thiazole Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

2-amino-4-methylthiazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. (n.d.). Retrieved from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

-

2,4-Dimethylthiazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

4-Ethyl-2-methylthiazoline - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry - ResearchGate. (n.d.). Retrieved from [Link]

-

4-Ethynyl-2-methyl-1,3-thiazole | C6H5NS | CID 11622334 - PubChem. (n.d.). Retrieved from [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (n.d.). Retrieved from [Link]

-

Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. (n.d.). Retrieved from [Link]

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. (n.d.). Retrieved from [Link]

-

Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. (n.d.). Retrieved from [Link]

-

BJOC - Search Results - Beilstein Journals. (n.d.). Retrieved from [Link]

-

Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC - NIH. (n.d.). Retrieved from [Link]

-

C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (n.d.). Retrieved from [Link]

-

2-Ethyl-4-methylthiazole - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Ethynyl-2-methyl-1,3-thiazole | C6H5NS | CID 11622334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of a Core Heterocyclic Building Block

An In-depth Technical Guide to the Synthesis of 4-Ethynyl-2-methylthiazole

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its rigid, linear ethynyl group coupled with the versatile thiazole core makes it a valuable synthon for constructing more complex molecular architectures. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Specifically, this compound serves as a crucial intermediate in the synthesis of potent and selective antagonists for metabotropic glutamate receptor 5 (mGluR5), such as MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine), a key compound in neuroscience research.[5][6]

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed, field-proven methodology for the synthesis of this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles, the rationale behind procedural choices, and the self-validating checkpoints essential for ensuring a successful and reproducible synthesis.

Strategic Approach: A Three-Stage Retrosynthetic Pathway

The most robust and widely adopted strategy for synthesizing this compound involves a three-stage sequence. This approach leverages the power and reliability of palladium-catalyzed cross-coupling chemistry, a cornerstone of modern organic synthesis.

Our retrosynthetic analysis begins by disconnecting the target molecule at the C-C triple bond, suggesting a Sonogashira cross-coupling reaction.[7] This requires two key fragments: a halogenated 2-methylthiazole core and a protected acetylene source. The use of a protecting group on the acetylene, typically a trialkylsilyl group, is a critical strategic decision to prevent undesired side reactions like homocoupling (Glaser coupling).[8]

This leads to the following logical workflow:

-

Preparation of the Halide Precursor: Synthesis of a suitable 4-halo-2-methylthiazole (e.g., 4-bromo-2-methylthiazole).

-

Carbon-Carbon Bond Formation: A Sonogashira cross-coupling of the halide with a silyl-protected alkyne, such as (trimethylsilyl)acetylene.

-

Deprotection: Removal of the silyl protecting group to unveil the terminal alkyne and yield the final product.

Part 1: Synthesis of the Precursor: 4-Bromo-2-methylthiazole

The synthesis begins with a commercially available and inexpensive starting material, 2-amino-4-methylthiazole. The most reliable method to convert the C4-amino group to a bromide is the Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate.

Causality Behind the Protocol:

-

Diazotization: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) must be conducted at low temperatures (0–5 °C). This is critical because diazonium salts are thermally unstable and can decompose prematurely or undergo unwanted side reactions at higher temperatures.

-

Sandmeyer Reaction: The subsequent displacement of the diazonium group with bromide is catalyzed by copper(I) bromide. The copper(I) species facilitates a single-electron transfer mechanism, enabling the release of nitrogen gas (a strong thermodynamic driving force) and the formation of the C-Br bond.

Experimental Protocol: Synthesis of 4-Bromo-2-methylthiazole

-

Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-4-methylthiazole (1.0 eq) and a 48% aqueous solution of hydrobromic acid (HBr, ~4.0 eq).

-

Cooling: Cool the resulting slurry to 0 °C in an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

-

Copper(I) Bromide Addition: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0 °C.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50–60 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.

-

Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford 4-bromo-2-methylthiazole as a clear oil.

| Reagent/Parameter | Molar Eq. | Role | Key Considerations |

| 2-Amino-4-methylthiazole | 1.0 | Starting Material | Commercially available. |

| Hydrobromic Acid (48%) | ~4.0 | Acid/Bromide Source | Used in excess for diazotization and as solvent. |

| Sodium Nitrite | 1.1 | Diazotizing Agent | Must be added slowly at low temperature. |

| Copper(I) Bromide | 1.2 | Catalyst | Facilitates the Sandmeyer reaction. |

| Temperature | 0–5 °C | Reaction Condition | Critical for diazonium salt stability. |

Part 2: Sonogashira Cross-Coupling

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds.[7] It utilizes a dual-catalyst system of palladium and copper to couple the 4-bromo-2-methylthiazole with a terminal alkyne.[9]

Causality Behind the Protocol:

-

Protecting Group: We use (trimethylsilyl)acetylene instead of acetylene gas. The trimethylsilyl (TMS) group serves two purposes: it makes the alkyne a less volatile liquid, and more importantly, it prevents the alkyne from coupling with itself.[8][10]

-

Catalytic Cycle: The reaction is driven by two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then transmetalates to the palladium center.[7]

-

Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It scavenges the HBr formed during the reaction and also serves as a solvent.

Experimental Protocol: Synthesis of 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 4-bromo-2-methylthiazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

-

Solvent and Reagents: Add degassed triethylamine (Et₃N) as the solvent, followed by (trimethylsilyl)acetylene (1.2 eq).

-

Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) until TLC or GC-MS analysis indicates complete consumption of the starting bromide (typically 4-12 hours).

-

Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst residues, washing with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-methyl-4-((trimethylsilyl)ethynyl)thiazole as a pale yellow oil.[5]

| Reagent/Parameter | Molar Eq. | Role | Key Considerations |

| 4-Bromo-2-methylthiazole | 1.0 | Electrophile | Synthesized in Part 1. |

| (Trimethylsilyl)acetylene | 1.2 | Nucleophile | Protected alkyne source. |

| Pd(PPh₃)₂Cl₂ | 0.03 | Palladium Catalyst | The core of the C-C coupling reaction.[11] |

| Copper(I) Iodide | 0.05 | Co-catalyst | Facilitates acetylide formation.[9] |

| Triethylamine | Solvent/Base | Scavenges HBr, solubilizes reagents. | Must be degassed to remove oxygen. |

| Atmosphere | Inert (Ar or N₂) | Reaction Condition | Protects the Pd(0) species from oxidation. |

Part 3: Deprotection to Yield this compound

The final step is the cleavage of the robust carbon-silicon bond to reveal the terminal alkyne. This transformation is typically achieved under mild conditions using either a fluoride source or a simple base.

Causality Behind the Protocol:

-

Fluoride-Mediated Deprotection: Reagents like tetrabutylammonium fluoride (TBAF) are highly effective because of the exceptionally high bond energy of the Si-F bond, which provides a strong thermodynamic driving force for the reaction.[12]

-

Base-Mediated Deprotection: A simpler and often more cost-effective method is using a base like potassium carbonate in a protic solvent like methanol.[13] The methoxide ion acts as the nucleophile, attacking the silicon atom and facilitating the cleavage of the C-Si bond. This method is often preferred for its simplicity and mildness.

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask, dissolve the silyl-protected intermediate, 2-methyl-4-((trimethylsilyl)ethynyl)thiazole (1.0 eq), in methanol.

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Reaction: Stir the suspension at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-3 hours).

-

Work-up: Once complete, filter the mixture to remove the solid potassium carbonate.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and diethyl ether. The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated. The final product, this compound, can be further purified by column chromatography or distillation if necessary.

| Reagent/Parameter | Molar Eq. | Role | Key Considerations |

| 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole | 1.0 | Substrate | Synthesized in Part 2. |

| Potassium Carbonate | 2.0 | Base/Deprotecting Agent | Anhydrous form is preferred for efficiency. |

| Methanol | Solvent | - | A protic solvent that facilitates the reaction. |

| Temperature | Room Temp. | Reaction Condition | Mild conditions prevent degradation of the product. |

Summary of Results & Characterization

The successful execution of this three-stage synthesis should provide this compound in good overall yield. Each intermediate and the final product must be rigorously characterized to confirm its identity and purity.

| Compound | Expected Yield (%) | Physical Appearance | Key Characterization Data |

| 4-Bromo-2-methylthiazole | 60–75 | Colorless to pale yellow oil | GC-MS, ¹H NMR, ¹³C NMR |

| 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole | 75–90 | Pale yellow oil | GC-MS, ¹H NMR (singlet ~0.25 ppm for SiMe₃), ¹³C NMR |

| This compound | 85–95 | Off-white solid or oil | GC-MS, ¹H NMR (singlet ~3.3 ppm for ≡C-H), IR (sharp band ~3300 cm⁻¹ for ≡C-H stretch) |

References

- Kim, S., & Lee, J. M. (1998). A Mild and Efficient Method for the Deprotection of Silyl Ethers with Silver Fluoride. Synlett, 1998(04), 431–432.

- Elderfield, R. C. (Ed.). (1957). Heterocyclic Compounds, Vol. 5. John Wiley & Sons.

- Lang, P., & Mowlem, T. J. (1995). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 1995(03), 285-300.

- Li, X., & Wu, Y. (2018). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 38(11), 2835-2848.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Retrieved from [Link]

-

Abacipharma. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Ethynyl-2-methyl-1,3-thiazole. Retrieved from [Link]

-

Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link]

- El-Sayed, H. A., et al. (2024).

- Zhang, Y., et al. (2020). Synthesis of novel 2,4-linked tris-thiazole containing molecules for anti-cancer activity.

- Balanean, L., et al. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Revista de Chimie, 65(12), 1413-1416.

- Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.

- Ali, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.

-

ResearchGate. (n.d.). 4-Bromo-2-methylthiazole (8) as a reacting partner in Sonogashira coupling en route to MTEP (3). Retrieved from [Link]

- Al-Ostath, A. I., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 20047–20061.

- Müller, T. J. J., et al. (2024). Polyacetylenes with (hetero)aryl-, styryl-, and amino-phenothiazinyl sidechains: synthesis and photophysics.

- Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734.

-

ResearchGate. (n.d.). Two-step synthesis of 4-methylthiazole 12a. Retrieved from [Link]

- Thangavel, N., & Al-Ghorbani, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7247.

- Gül, H. İ., et al. (2021). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Molecules, 26(15), 4642.

- Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.

- Google Patents. (n.d.). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.

- Byers, J. R., & Dickey, J. B. (1939). 2-amino-4-methylthiazole. Organic Syntheses, 19, 10.

- Abdel-Aziz, M., et al. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 20(8), 15224–15243.

- Lesyk, R., et al. (2020). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Pharmacia, 67(2), 71-89.

- da Silva, J. U., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1147–1155.

- Abdel-Ghaffar, A. M., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 856-871.

- Al-Azzawi, A. M., & Al-Masoudi, N. A. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters, 8(3), 223-231.

- de Oliveira, C. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1453.

Sources

- 1. 4-Ethynyl-2-methyl-1,3-thiazole | C6H5NS | CID 11622334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Methyl-4-((triMethylsilyl)ethynyl)thiazole | 329203-85-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. gelest.com [gelest.com]

- 9. mdpi.com [mdpi.com]

- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 12. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 13. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

4-Ethynyl-2-methylthiazole: A Versatile Building Block for Advanced Chemical Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the demand for versatile molecular scaffolds that enable rapid and efficient access to complex molecular architectures is ever-increasing. Among these, heterocyclic compounds play a pivotal role, with the thiazole ring being a prominent privileged structure. This guide focuses on a particularly valuable derivative: 4-ethynyl-2-methylthiazole. Its unique combination of a reactive terminal alkyne and an electron-rich thiazole moiety makes it a highly sought-after building block for a diverse range of chemical transformations. This document provides a comprehensive overview of the synthesis, reactivity, and key applications of this compound, offering insights for researchers and professionals in drug development and materials science.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and application development.

| Property | Value | Source |

| Molecular Formula | C₆H₅NS | [1] |

| Molecular Weight | 123.18 g/mol | [1] |

| IUPAC Name | 4-ethynyl-2-methyl-1,3-thiazole | [1] |

| CAS Number | 107263-89-8 | [1] |

| Appearance | Combustible liquid | [1] |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound involves a two-step sequence: a Sonogashira cross-coupling reaction followed by a deprotection step. This approach offers high yields and good functional group tolerance.

Step 1: Sonogashira Coupling of 4-Bromo-2-methylthiazole with (Trimethylsilyl)acetylene

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] In this case, the readily available 4-bromo-2-methylthiazole is coupled with (trimethylsilyl)acetylene, which serves as a protected source of the ethynyl group. The trimethylsilyl (TMS) group is crucial as it prevents the homocoupling of the terminal alkyne.

Caption: Sonogashira coupling of 4-bromo-2-methylthiazole.

Detailed Protocol:

-

To a solution of 4-bromo-2-methylthiazole (1.0 equiv) in a suitable solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N, add (trimethylsilyl)acetylene (1.1-1.5 equiv).

-

Add the palladium catalyst, typically dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv), and a copper(I) co-catalyst, such as copper(I) iodide (CuI) (0.04-0.10 equiv).

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 50-70 °C) under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification by column chromatography to afford 2-methyl-4-((trimethylsilyl)ethynyl)thiazole. Yields for this reaction are generally high, often exceeding 80%.[3]

Step 2: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to unveil the terminal alkyne. This is typically achieved under mild basic conditions.

Caption: Deprotection of the TMS group.

Detailed Protocol:

-

Dissolve the 2-methyl-4-((trimethylsilyl)ethynyl)thiazole (1.0 equiv) in a solvent such as methanol (MeOH).

-

Add a mild base, such as potassium carbonate (K₂CO₃) (1.0-2.0 equiv).[4]

-

Stir the reaction mixture at room temperature for a few hours until the deprotection is complete, as monitored by TLC or GC-MS.

-

After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound, which can be further purified by column chromatography if necessary. This deprotection step is generally high-yielding.[1]

Key Reactivity of this compound

The synthetic utility of this compound stems from the reactivity of its terminal alkyne, which can participate in a variety of powerful chemical transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

The CuAAC reaction is a cornerstone of "click chemistry," enabling the facile and highly regioselective formation of 1,4-disubstituted-1,2,3-triazoles.[5] This reaction is exceptionally robust, proceeding under mild conditions and tolerating a wide array of functional groups, making it ideal for applications in drug discovery and bioconjugation.[6][7]

Caption: CuAAC reaction of this compound.

General Protocol for CuAAC:

-

In a suitable solvent system, often a mixture of water and a miscible organic solvent like t-butanol or DMSO, dissolve the this compound (1.0 equiv) and the desired organic azide (1.0 equiv).[7]

-

Add a source of copper(II), such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv), followed by a reducing agent, typically sodium ascorbate (0.1-0.3 equiv), to generate the active Cu(I) catalyst in situ.[8][9]

-

The reaction is stirred at room temperature and is often complete within a few hours.

-

The triazole product can be isolated by extraction and purified by crystallization or column chromatography. The yields for CuAAC reactions are typically very high.

The resulting 1,2,3-triazole ring is metabolically stable and can act as a rigid linker in drug design, or as a pharmacophore itself, exhibiting a range of biological activities.[10][11]

Sonogashira Cross-Coupling

The terminal alkyne of this compound can be further functionalized through another Sonogashira coupling reaction with various aryl or vinyl halides. This allows for the extension of the π-system and the introduction of diverse substituents, providing access to a wide range of complex molecules.

General Protocol for Sonogashira Coupling:

-

In a degassed solvent such as THF or DMF, combine this compound (1.0 equiv), the aryl or vinyl halide (1.0-1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (CuI).[2][12]

-

Add an amine base, such as triethylamine or diisopropylethylamine.

-

The reaction is typically heated under an inert atmosphere until completion.

-

Workup involves filtration, extraction, and purification by chromatography to yield the disubstituted alkyne.

Cycloaddition Reactions

The ethynyl group of this compound can also participate in other cycloaddition reactions, such as [3+2] cycloadditions with nitrones to form isoxazoles, and as a dienophile in Diels-Alder reactions, although the latter is less common for simple alkynes unless activated by electron-withdrawing groups.[13]

Applications of this compound

The unique structural features and reactivity of this compound make it a valuable tool in several areas of chemical research and development.

Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a well-established pharmacophore found in numerous approved drugs.[14][15] The this compound scaffold offers several advantages in drug design:

-

Fragment-Based Drug Discovery (FBDD): Its relatively small size and reactive handle make it an excellent fragment for FBDD campaigns to identify novel binding motifs for therapeutic targets.[16][17]

-

Kinase Inhibitors: The thiazole ring is a common feature in many kinase inhibitors. The ethynyl group can be used to explore interactions with the active site or to attach other functional groups to enhance potency and selectivity.[18][19] For instance, various thiazole derivatives have shown significant inhibitory activity against kinases such as EGFR, CK2, and GSK3β, with some compounds exhibiting IC50 values in the nanomolar range.[15]

-

Targeted Covalent Inhibitors (TCIs): The terminal alkyne can be designed to act as a "warhead" that forms a covalent bond with a nucleophilic residue (e.g., cysteine) in the active site of a target protein.[20] This can lead to irreversible inhibition and prolonged therapeutic effects.

| Compound Class | Target | Reported IC50 Values |

| Quinazoline-based thiazole derivatives | EGFR Kinase | 2.17 - 3.62 nM |

| Tetrahydrobenzo[d]thiazole derivatives | CK2 and GSK3β | 0.67 - 1.9 µM |

| Imidazo[2,1-b]thiazole derivatives | B-RAF | 19 - 39 nM |

Note: The IC50 values are for related thiazole-containing compounds and serve as an indication of the potential of this scaffold.[14][15][18]

Chemical Probes and Bioconjugation

The ability of this compound to undergo highly efficient and bioorthogonal click chemistry makes it an ideal building block for the synthesis of chemical probes. These probes can be used to:

-

Label and visualize biomolecules: By attaching a fluorescent dye or a tag to an azide-modified biomolecule via a triazole linkage.

-

Target identification and proteomics: By incorporating the ethynylthiazole moiety into a bioactive molecule and using it to "fish" for its protein targets from a cell lysate.[21]

Materials Science

While specific examples utilizing this compound in materials science are not yet widely reported, its structural features suggest significant potential. The ethynyl group is a key functional group for the synthesis of conjugated polymers via polymerization reactions like Sonogashira coupling. Thiazole-containing polymers have been investigated for their applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs), due to their favorable electronic properties.[16][22][23] The incorporation of the rigid and planar this compound unit into a polymer backbone could lead to materials with interesting photophysical and charge-transport properties.

Conclusion

This compound is a versatile and powerful building block that offers a gateway to a vast chemical space. Its straightforward synthesis and the predictable and efficient reactivity of its terminal alkyne, particularly in CuAAC and Sonogashira coupling reactions, make it an invaluable tool for medicinal chemists and materials scientists. The ability to readily introduce the thiazole moiety and a reactive handle for further functionalization opens up numerous possibilities for the design and synthesis of novel drug candidates, chemical probes, and advanced materials. As the demand for molecular diversity and synthetic efficiency continues to grow, the importance of scaffolds like this compound is set to increase, paving the way for future innovations in science and technology.

References

- Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities. (URL not available)

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL not available)

-

Proteomic discovery of chemical probes that perturb protein complexes in human cells. Nature Chemical Biology. (2022-12-13) [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. (2022-04-25) [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. (2018-10-05) [Link]

- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances. (URL not available)

-

Diels–Alder reaction - Wikipedia. [Link]

-

4-Bromo-2-methylthiazole (8) as a reacting partner in Sonogashira coupling en route to MTEP (3). - ResearchGate. [Link]

-

Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. Scientific Reports. [Link]

-

Targeted Covalent Inhibitor Synthesis - YouTube. (2025-02-24) [Link]

-

Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. [Link]

-

(PDF) 1,2,3-Triazoles: Synthesis and Biological Application - ResearchGate. [Link]

-

The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. - ResearchGate. [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. (2024-01-16) [Link]

-

4-Ethynyl-2-methyl-1,3-thiazole | C6H5NS | CID 11622334 - PubChem. [Link]

- Flow Chemistry: Sonogashira Coupling. (URL not available)

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure. [Link]

-

Crystalline conjugated polymers for organic electronics - ResearchGate. (2017-03-04) [Link]

-

Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]

-

2-amino-4-methylthiazole - Organic Syntheses Procedure. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. (2024-11-19) [Link]

-

Two‐step synthesis of 4‐methylthiazole 12a. | Download Scientific Diagram - ResearchGate. [Link]

-

Synthesis and properties of azothiazole based π-conjugated polymers. Journal of Materials Chemistry C. [Link]

-

π-Conjugated Polymers for Organic Electronics and Photovoltaic Cell Applications. Chemical Reviews. (2010-12-23) [Link]

-

Synthesis and Properties of Two Fe(III) Coordination Polymers Based on 2-Amino-4- methylthiazole, 2-Mercaptobenzothiazole and Aromatic Polycarboxylate - ResearchGate. [Link]

-

Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. Polymers. (2022-10-03) [Link]

-

Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent. Nucleic Acids Research. [Link]

- Fragment-Based Drug Discovery. (URL not available)

- Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. (URL not available)

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. (2022-11-03) [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. glenresearch.com [glenresearch.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. broadpharm.com [broadpharm.com]

- 10. chemmethod.com [chemmethod.com]

- 11. researchgate.net [researchgate.net]

- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,2,3-triazole-thiazole hybrids: Synthesis, in vitro antimicrobial activity and antibiofilm studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole - Google Patents [patents.google.com]

- 20. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]

- 21. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and properties of azothiazole based π-conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 4-Ethynyl-2-methylthiazole: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] When functionalized with a terminal alkyne, as in 4-ethynyl-2-methylthiazole, this heterocycle transforms into a highly versatile and powerful building block for synthetic chemists. The dual reactivity of the electron-rich thiazole ring and the synthetically malleable ethynyl group allows for its strategic incorporation into complex molecular architectures. This guide provides an in-depth exploration of this compound, covering its synthesis, key reactive pathways—including Sonogashira couplings, azide-alkyne cycloadditions, and other pericyclic reactions—and its proven applications in the rapid construction of compound libraries for drug discovery and materials science.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a heterocyclic compound featuring two key functional motifs: the 2-methylthiazole ring and a C4-linked ethynyl group (-C≡CH). The thiazole ring itself is a privileged scaffold, known to engage in crucial binding interactions within biological targets and often imparting favorable metabolic properties.[1][2] The terminal alkyne is one of the most versatile functional groups in organic synthesis, serving as a linchpin for carbon-carbon bond formation through a variety of reliable and high-yielding reactions. The combination of these two features in a single, compact molecule provides chemists with a powerful tool for molecular diversification, enabling the synthesis of complex targets from simple, readily accessible starting materials.

Physicochemical Properties and Spectroscopic Data

A foundational understanding of a building block's physical and chemical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-ethynyl-2-methyl-1,3-thiazole | PubChem[3] |

| CAS Number | 107263-89-8 | PubChem[3] |

| Molecular Formula | C₆H₅NS | PubChem[3] |

| Molecular Weight | 123.18 g/mol | PubChem[3] |

| Appearance | Data not widely available; likely a liquid or low-melting solid. | |

| ¹H NMR | Spectral data for the related 2-methylthiazole shows characteristic aromatic and methyl proton signals.[4] For the ethynyl derivative, one would expect an additional singlet for the acetylenic proton. |

Synthesis of the Building Block

The preparation of this compound often proceeds via a protected alkyne intermediate, most commonly 2-methyl-4-[(trimethylsilyl)ethynyl]thiazole. A well-established route involves the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide.

A key synthetic precursor, 1-chloro-4-(trimethylsilyl)but-3-yn-2-one, can be reacted with thioacetamide to construct the thiazole ring directly.[5] The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions. This group can be readily removed under mild basic conditions (e.g., with K₂CO₃ in methanol) or with a fluoride source to liberate the terminal alkyne just prior to its use in subsequent reactions.

Caption: General synthetic workflow for this compound.

Key Applications in Cross-Coupling Reactions

The terminal alkyne functionality is the molecule's primary handle for elaboration, most notably through palladium-catalyzed cross-coupling and click chemistry.

The Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is exceptionally valuable for installing the 2-methylthiazole moiety onto aromatic and heteroaromatic scaffolds, a common strategy in drug discovery.[7]

Causality Behind the Catalysis: The reaction typically employs a dual catalytic system. A palladium(0) complex is the primary catalyst that undergoes oxidative addition with the aryl/vinyl halide. A copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-halide complex, which, after reductive elimination, yields the final product and regenerates the Pd(0) catalyst.[6] The use of a mild base (typically an amine like triethylamine or diisopropylamine) is crucial to neutralize the hydrogen halide formed during the reaction.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Field-Proven Protocol: Sonogashira Coupling

This protocol is a representative, copper-catalyzed procedure that serves as a robust starting point for optimization.

-

Materials:

-

This compound (1.2 eq)

-

Aryl/Vinyl Halide (e.g., Aryl Bromide) (1.0 eq)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 eq) or PdCl₂(PPh₃)₂ (0.03 eq)[8][9]

-

Triphenylphosphine (PPh₃) (0.04 eq, if using Pd(OAc)₂)

-

Copper(I) iodide (CuI) (0.03 eq)

-

Anhydrous Toluene or 1,4-Dioxane

-

Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, palladium catalyst, phosphine ligand (if required), and copper(I) iodide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent via syringe, followed by the base (e.g., TEA).

-

Add this compound via syringe.

-

Stir the reaction mixture at room temperature for 15 minutes, then heat to an appropriate temperature (typically 60-100 °C).[8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.[8]

-

Wash the filtrate with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Self-Validation and Causality: The inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction in the presence of copper and oxygen.[6] Copper-free Sonogashira protocols have also been developed to circumvent this issue, though they may require different ligands or harsher conditions.[7]

The Azide-Alkyne 'Click' Cycloaddition (CuAAC): Building Triazole Scaffolds

Introduced by K. B. Sharpless, "Click Chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[10][11] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively joins a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[12]

This reaction is a workhorse in drug discovery for linking molecular fragments, as the resulting triazole ring is not merely a linker but a valuable pharmacophore, capable of hydrogen bonding and dipole interactions while being metabolically robust.

Mechanistic Insight: The reaction is believed to proceed via the formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner, involving a six-membered copper-containing intermediate, to yield the triazole product.[13] This catalytic process exhibits an enormous rate acceleration compared to the uncatalyzed thermal Huisgen cycloaddition.[10]

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

Field-Proven Protocol: CuAAC Reaction

-

Materials:

-

This compound (1.0 eq)

-

Organic Azide (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)

-

Sodium ascorbate (0.05-0.10 eq)

-

Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)

-

-

Procedure:

-

In a vial, dissolve this compound and the organic azide in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate in water.

-

To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed.

-

Stir the reaction at room temperature. The reaction is often complete within 1-24 hours.

-

Monitor progress by TLC or LC-MS.

-

-

Workup and Purification:

-

If the product precipitates, it can often be isolated by simple filtration.

-

Alternatively, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography or recrystallization as needed.

-

Participation in Cycloaddition Reactions

Beyond the [3+2] cycloaddition with azides, the ethynylthiazole system can potentially engage in other pericyclic reactions.

-

[4+2] Cycloadditions (Diels-Alder Reactions): While the alkyne itself acts as a dienophile, the thiazole ring, particularly when activated, can function as a diene component in Diels-Alder reactions.[14] However, this reactivity is less common for simple thiazoles due to their aromatic stability. The reaction of this compound in a Diels-Alder context would likely involve the alkyne reacting with a highly reactive diene.[15][16]

-

Other [3+2] Dipolar Cycloadditions: The alkyne can react with other 1,3-dipoles besides azides, such as nitrile oxides or nitrones, to generate different five-membered heterocyclic rings (e.g., isoxazoles, isoxazolines).[17] This further expands the synthetic utility of the building block for accessing diverse heterocyclic scaffolds.

Conclusion

This compound stands out as a preeminent building block in contemporary organic synthesis. Its value is rooted in the strategic combination of a medicinally relevant thiazole core and a synthetically versatile terminal alkyne. Through robust and well-understood reactions like the Sonogashira coupling and CuAAC click chemistry, this molecule provides a reliable and efficient entry point for the synthesis of complex, high-value compounds. For researchers in drug discovery and materials science, mastering the application of this reagent opens a direct pathway to molecular innovation and the rapid generation of novel chemical entities.

References

-

PubChem. 4-Ethynyl-2-methyl-1,3-thiazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. Scheme 2. Proposed reaction mechanism for the modified Sonogashira... [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

National Institutes of Health. Click Chemistry Methodology: The Novel Paintbrush of Drug Design. [Link]

-

Wikipedia. Cycloaddition. [Link]

-

Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]

-

National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

-

National Institutes of Health. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. [Link]

-

National Institutes of Health. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR. [Link]

-

Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

National Center for Biotechnology Information. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Ethynyl-2-methyl-1,3-thiazole | C6H5NS | CID 11622334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylthiazole(3581-87-1) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. トピックス(クリックケミストリー) | 東京化成工業株式会社 [tcichemicals.com]

- 12. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cycloaddition - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

An In-depth Technical Guide to the Characterization of 4-Ethynyl-2-methylthiazole Derivatives

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the thiazole scaffold remains a cornerstone for the development of novel functional molecules.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug discovery. This guide focuses on a particularly intriguing class of derivatives: those based on the 4-ethynyl-2-methylthiazole core. The introduction of the ethynyl group at the C4 position provides a versatile handle for further molecular elaboration through click chemistry and other coupling reactions, opening avenues for the creation of complex molecular architectures with tailored biological activities.[4]

This document provides a comprehensive technical overview of the synthesis, characterization, and potential applications of this compound and its derivatives. Moving beyond a simple recitation of methods, this guide delves into the causality behind experimental choices, offering insights gleaned from practical application to empower researchers in their own investigations.

Strategic Synthesis of the this compound Core

The construction of the this compound scaffold is most efficiently achieved through a two-step sequence commencing with a halogenated thiazole precursor. The Sonogashira cross-coupling reaction is the linchpin of this strategy, offering a reliable method for the formation of the crucial C-C triple bond.[5][6]

The Foundational Precursor: 4-Bromo-2-methylthiazole

The journey begins with the synthesis of 4-bromo-2-methylthiazole. While several synthetic routes to thiazoles exist, a common and effective method is the Hantzsch thiazole synthesis. However, for the purpose of this guide, we will consider the commercially available 4-bromo-2-methylthiazole as our starting material to focus on the key ethynylation step.

The Key Transformation: Sonogashira Coupling

The Sonogashira coupling reaction provides an elegant and efficient means to introduce the ethynyl moiety.[5][6] This palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne is a cornerstone of modern organic synthesis. To circumvent the challenges associated with handling gaseous acetylene, a protected alkyne such as ethynyltrimethylsilane is the preferred coupling partner. The trimethylsilyl (TMS) group serves as a stable, easily handled surrogate for a terminal alkyne and can be readily removed in a subsequent step.

Experimental Protocol: Sonogashira Coupling of 4-Bromo-2-methylthiazole with Ethynyltrimethylsilane

Materials:

-

4-Bromo-2-methylthiazole

-

Ethynyltrimethylsilane

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry, argon-flushed Schlenk flask, add 4-bromo-2-methylthiazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Add anhydrous THF, followed by freshly distilled Et₃N.

-

Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature under an argon atmosphere and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methyl-4-((trimethylsilyl)ethynyl)thiazole.

The Final Step: Deprotection of the Silyl Group

The removal of the TMS protecting group is typically achieved under mild basic or fluoride-mediated conditions.[1] A common and effective method involves the use of potassium carbonate in methanol.

Experimental Protocol: Deprotection of 2-Methyl-4-((trimethylsilyl)ethynyl)thiazole

Materials:

-

2-Methyl-4-((trimethylsilyl)ethynyl)thiazole

-

Potassium carbonate (K₂CO₃)

-

Methanol

Procedure:

-

Dissolve 2-methyl-4-((trimethylsilyl)ethynyl)thiazole in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, remove the methanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Comprehensive Spectroscopic and Structural Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques provides a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules.

Predicted ¹H NMR (500 MHz, CDCl₃) Data for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | s | 1H | H5 (thiazole ring) |

| ~3.20 | s | 1H | Ethynyl-H |

| ~2.70 | s | 3H | Methyl-H |

Predicted ¹³C NMR (125 MHz, CDCl₃) Data for this compound:

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | C2 (thiazole ring) |

| ~140.0 | C4 (thiazole ring) |

| ~120.0 | C5 (thiazole ring) |

| ~80.0 | Ethynyl C |

| ~78.0 | Ethynyl C-H |

| ~19.0 | Methyl-C |

Note: The predicted chemical shifts are based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes to observe are the C≡C and ≡C-H stretches of the ethynyl group.

Predicted Infrared (IR) Spectroscopy Data for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Sharp, Medium | ≡C-H stretch |

| ~2100 | Sharp, Weak | C≡C stretch |

| ~1550 | Medium | C=N stretch (thiazole ring) |

| ~1450 | Medium | C=C stretch (thiazole ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₅NS), the expected molecular ion peak [M]⁺ would be at m/z 123.01.

X-ray Crystallography

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The terminal alkyne is a gateway to a vast array of chemical transformations.

Gateway to Triazoles via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is highly tolerant of a wide range of functional groups, making it an ideal tool for late-stage functionalization and the generation of compound libraries for high-throughput screening. The resulting thiazole-triazole hybrids are of significant interest in medicinal chemistry, with many exhibiting potent biological activities.

Further Elaboration through Cross-Coupling Reactions

The terminal alkyne can also participate in further cross-coupling reactions, such as another Sonogashira coupling with a different aryl or vinyl halide, to create extended π-conjugated systems. These structures are of interest in the development of organic electronic materials and fluorescent probes.

Diverse Biological Potential of Thiazole Derivatives

Thiazole-containing compounds have a rich history in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including:

-

Anticancer: Many thiazole derivatives have shown potent anticancer activity through various mechanisms, such as the inhibition of tubulin polymerization and receptor tyrosine kinases.

-

Antimicrobial: The thiazole nucleus is a key pharmacophore in a number of antimicrobial agents.[11]

-

Anti-inflammatory and Antidiabetic: Thiazole derivatives have also been investigated for their potential as anti-inflammatory and antidiabetic agents.[1][2]

The this compound core provides a strategic starting point for the design and synthesis of novel derivatives targeting these and other therapeutic areas.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this compound derivatives. The strategic use of the Sonogashira coupling to install the versatile ethynyl handle opens up a vast chemical space for the creation of novel and complex molecular architectures. The detailed characterization protocols and predicted spectroscopic data serve as a valuable resource for researchers working in this area.

The future of research on this compound derivatives is bright. The exploration of new catalytic systems for their synthesis, the development of diverse compound libraries through click chemistry and other transformations, and the comprehensive evaluation of their biological activities will undoubtedly lead to the discovery of new therapeutic agents and functional materials. As our understanding of the structure-activity relationships of these compounds grows, so too will our ability to design and synthesize the next generation of innovative thiazole-based molecules.

References

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

-

THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2024). JETIR. [Link]

-

Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate. [Link]

-

Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]

-